

# Application Note: Analysis of Dichloroacetonitrile in Water by Gas Chromatography-Mass Spectrometry

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## Compound of Interest

Compound Name: Dichloroacetonitrile

Cat. No.: B150184

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## Introduction

**Dichloroacetonitrile** (DCAN) is a disinfection byproduct (DBP) commonly found in drinking water as a result of the reaction between chlorine-based disinfectants and natural organic matter.<sup>[1][2][3]</sup> Due to its potential adverse health effects, monitoring the concentration of DCAN in water sources is of significant importance.<sup>[4][5]</sup> This application note provides a detailed protocol for the quantitative analysis of **dichloroacetonitrile** in water samples using gas chromatography-mass spectrometry (GC-MS). The described method, which includes liquid-liquid extraction (LLE) for sample preparation and selected ion monitoring (SIM) for detection, offers high sensitivity and selectivity for the determination of DCAN.

## Experimental Protocols

This section details the complete methodology for the analysis of **dichloroacetonitrile**, from sample preparation to GC-MS analysis.

### Sample Preparation: Liquid-Liquid Extraction (LLE)

The following protocol is based on the principles outlined in EPA method 551.1 for the extraction of disinfection byproducts from water.<sup>[3][4]</sup>

- **Sample Collection and Preservation:** Collect water samples in clean glass containers to avoid contamination.<sup>[6]</sup> Adjust the pH of the 50 mL water sample to between 4.8 and 5.5 by

adding 1 g of a phosphate buffer (a mixture of 1% sodium phosphate dibasic and 99% potassium phosphate monobasic).[3][4] Shake the container until the buffer is completely dissolved.[3][4]

- Internal Standard Spiking: Fortify the buffered solution with an internal standard. For example, add 50  $\mu\text{L}$  of a 10 ppm solution of 1,2,3-trichloropropane.[7]
- Extraction: Transfer the sample to a separating funnel and add 3 mL of methyl tert-butyl ether (MTBE).[4] Shake the funnel vigorously for 2 minutes.[4]
- Phase Separation: Add 10 g of sodium chloride (NaCl) to the mixture and shake vigorously for an additional 10 minutes to facilitate the separation of the organic and aqueous layers.[4] Allow the mixture to stand for 20 minutes for complete phase separation.[4]
- Collection of Organic Layer: Carefully drain and discard the lower aqueous layer.[4] Transfer the upper organic layer (MTBE) containing the extracted analytes into a clean 5 mL vial using a pipette.[4]
- Final Preparation for Injection: From the collected organic extract, transfer 990  $\mu\text{L}$  into a GC vial.[4] Add 10  $\mu\text{L}$  of a 100 ppm internal standard, such as p-bromofluorobenzene, and mix thoroughly before GC-MS analysis.[4]

## GC-MS Analysis

The following instrumental parameters are recommended for the analysis of **dichloroacetonitrile**.

Instrumentation: A gas chromatograph coupled with a quadrupole mass spectrometer is used for this analysis.[8]

Table 1: GC-MS Instrumental Parameters

| Parameter                | Value  | Reference |
|--------------------------|--|-----------|
| Gas Chromatograph (GC)   |  |           |
| Column                   | InertCap 1 MS, 30 m x 0.25 mm id, 1 µm film thickness                    | [8]       |
| Carrier Gas              | Nitrogen or Helium   | [8]       |
| Column Flow              | 1 mL/min   | [8]       |
| Injection Mode           | Splitless  | [8]       |
| Purge Time               | 0.5 min  | [8]       |
| Injection Volume         | 1 µL   | [8]       |
| Inlet Temperature        | 250°C  | [8]       |
| Oven Temperature Program | 35°C (hold 3.5 min) → 15°C/min to 100°C → 20°C/min to 250°C (hold 3 min) | [8]       |
| Mass Spectrometer (MS)   |  |           |
| Interface Temperature    | 250°C  | [8]       |
| Ion Source Temperature   | 250°C  | [8]       |
| Ionization Mode          | Electron Ionization (EI)   | [8]       |
| Ionization Energy        | 20 eV  | [8]       |
| Acquisition Mode         | Selected Ion Monitoring (SIM)  | [7][8]    |
| Monitor Ions (m/z)       | 74 (Quantifier), 82 (Qualifier)  | [7]       |

## Quantitative Data Summary

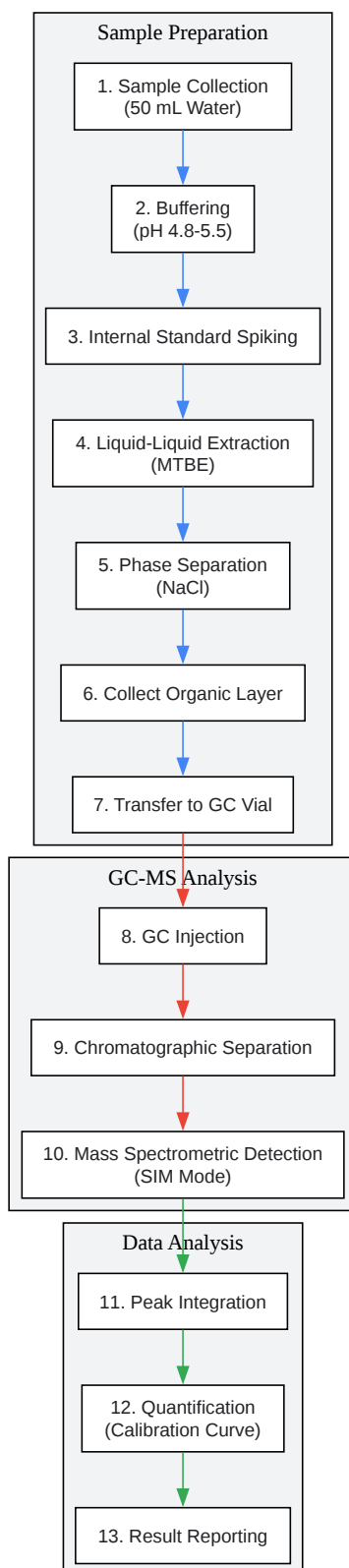
The following table summarizes the quantitative performance data for the analysis of **dichloroacetonitrile** using the described GC-MS method.

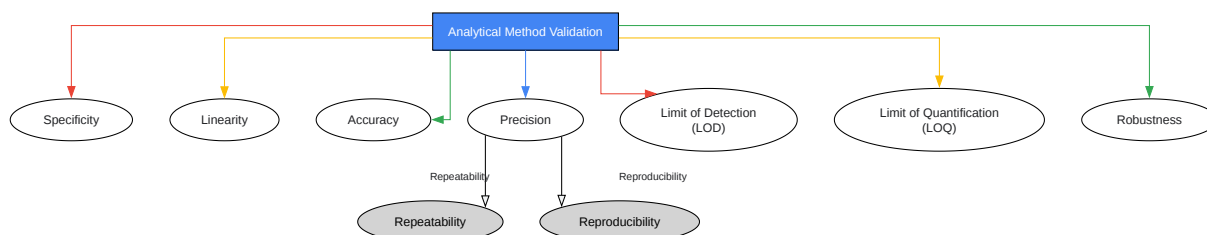
Table 2: Quantitative Performance Data for **Dichloroacetonitrile** Analysis

| Parameter                             | Value                             | Reference |
|---------------------------------------|-----------------------------------|-----------|
| Calibration Range                     | 1 - 15 µg/L                       | [8]       |
| Correlation Coefficient ( $r^2$ )     | > 0.999                           | [8]       |
| Reproducibility (CV%) at 1 µg/L (n=5) | < 5%                              | [8]       |
| Internal Standard                     | 1,2,3-Trichloropropane (125 µg/L) | [8]       |

## Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the analytical method validation.





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